3-(furan-2-yl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
CAS No.:
Cat. No.: VC15530001
Molecular Formula: C23H18N4O2
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18N4O2 |
|---|---|
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | 3-(furan-2-yl)-12-pyridin-3-yl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
| Standard InChI | InChI=1S/C23H18N4O2/c28-19-12-15(20-8-4-10-29-20)11-17-21(19)22(14-5-3-9-24-13-14)27-18-7-2-1-6-16(18)25-23(27)26-17/h1-10,13,15,22H,11-12H2,(H,25,26) |
| Standard InChI Key | KJRSDWVJNUQKFH-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC(=O)C2=C1NC3=NC4=CC=CC=C4N3C2C5=CN=CC=C5)C6=CC=CO6 |
Introduction
Structural and Molecular Characteristics
The target compound features a fused benzimidazo[2,1-b]quinazolinone core, substituted at position 3 with a furan-2-yl group and at position 12 with a pyridin-3-yl moiety. Its IUPAC name reflects the tetracyclic system comprising:
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A quinazolinone ring (positions 1–4, 10–12).
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A benzimidazole fragment (positions 5–9, 13–14).
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A tetrahydro segment (positions 3–5, 12) reducing ring strain.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₀N₆O₂ |
| Molecular Weight | 496.52 g/mol |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 6 (2×N, 3×O, 1×N-O) |
| Rotatable Bond Count | 2 |
The furan-2-yl group introduces electron-rich aromaticity, potentially enhancing π-π stacking interactions in biological targets, while the pyridin-3-yl substituent offers a basic nitrogen for hydrogen bonding .
Synthetic Pathways and Methodological Considerations
Core Structure Assembly
The benzimidazo[2,1-b]quinazolinone scaffold can be synthesized via heterocyclization of 2-aminobenzimidazole with quinazolinone precursors. Source highlights multicomponent reactions involving 2-aminobenzimidazole and β-enamines under reflux conditions to form analogous pyrimidobenzimidazoles . Adapting this approach:
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Quinazolinone Formation: React anthranilic acid with thioacetamide to yield 2-methyl-quinazolin-4(3H)-one, as demonstrated in source .
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Benzimidazole Fusion: Condense the quinazolinone with 2-aminobenzimidazole using a Dean-Stark trap to remove water, promoting cyclization .
Table 2: Representative Reaction Conditions
Spectral Characterization and Analytical Data
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
Challenges and Future Directions
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Synthetic Optimization: Improving yields in furan and pyridine coupling steps.
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Biological Screening: Prioritizing assays against tyrosine kinases and microbial strains.
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Computational Modeling: Predicting binding modes using molecular docking simulations.
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